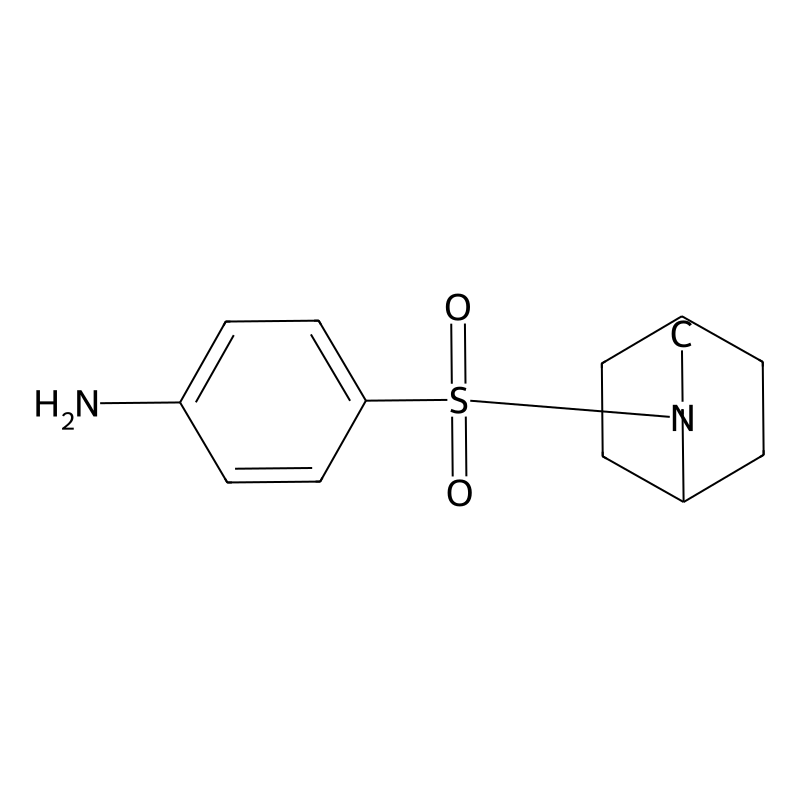Azabon

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Central Nervous System Stimulant
Early research focused on Azabon's properties as a central nervous system stimulant. Studies from the 1950s and 1960s investigated its use in promoting alertness and cognitive function Wikipedia: . However, these studies were limited and further research is needed to confirm these effects.
Nootropic Potential
Nootropics are substances believed to enhance cognitive function. Some research explored Azabon's potential as a nootropic due to its stimulating effects on the central nervous system. However, similar to the stimulant research, these studies were preliminary and lacked conclusive evidence Wikipedia: .
Limited Antibacterial Activity
Azabon belongs to the class of sulfonamide drugs, known for their antibacterial properties. However, research suggests Azabon has weak antibacterial activity compared to other sulfonamides Wikipedia: . This reduced potency might be due to the presence of two substituent groups on its N1 atom.
Azabon, chemically known as 4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline, is a compound classified within the sulfonamide group. It is primarily recognized for its central nervous system stimulant properties, distinguishing it from other sulfonamides that are typically known for their antibacterial effects. Azabon has been explored as a nootropic, which refers to substances aimed at enhancing cognitive functions such as memory, creativity, and motivation in healthy individuals. Despite its classification, Azabon exhibits weak antibacterial activity, making it less effective than other compounds in the sulfonamide category.
- Oxidation: Azabon can be oxidized to form sulfoxides and sulfones using agents like hydrogen peroxide or potassium permanganate.
- Reduction: This compound can undergo reduction to yield amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution reactions can occur where the sulfonamide group is replaced by other nucleophiles, including amines or alcohols.
Azabon has a range of applications across various fields:
- Scientific Research: It is utilized as a reagent in organic synthesis and in studies related to the central nervous system due to its stimulant properties.
- Pharmaceutical Development: Investigations are ongoing regarding its potential therapeutic applications for cognitive enhancement and treatment of cognitive disorders.
- Industrial Use: Azabon is involved in the production of various chemical products, including pharmaceuticals and agrochemicals.
Azabon shares similarities with several compounds within the stimulant and sulfonamide categories. Notable similar compounds include:
- Dimethocaine: A central nervous system stimulant known for its cognitive-enhancing effects.
- Fencamfamin: A stimulant with a bicyclic structure that exhibits similar properties.
- Other Sulfonamide Derivatives: Various compounds within the sulfonamide class that may possess differing antibacterial activities and cognitive effects.
Unique Aspects of Azabon
Azabon's uniqueness lies in its combination of stimulant properties and low antibacterial activity, setting it apart from traditional sulfonamides which are primarily recognized for their antibacterial efficacy. This specific profile makes Azabon a valuable candidate for research focused on cognitive enhancement and central nervous system stimulation.








